Lurasidone metabolite 14326

Descripción general

Descripción

El metabolito 14326 de Lurasidona es un metabolito activo del fármaco antipsicótico atípico Lurasidona. La Lurasidona se utiliza principalmente para el tratamiento de la esquizofrenia y la depresión bipolar. El metabolito 14326 conserva una actividad farmacológica significativa y contribuye a los efectos terapéuticos generales de la Lurasidona .

Métodos De Preparación

La Lurasidona se metaboliza en el hígado humano por la enzima citocromo P450 3A4, lo que lleva a la formación de varios metabolitos, incluido el metabolito 14326 de Lurasidona . La ruta sintética principal implica la N-desalquilación oxidativa, la hidroxilación en el anillo norbornano y la S-oxidación . Estas reacciones se llevan a cabo típicamente en condiciones de laboratorio controladas utilizando microsomas de hígado humano o enzimas recombinantes.

Análisis De Reacciones Químicas

El metabolito 14326 de Lurasidona experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Aunque menos frecuentes, las reacciones de reducción pueden ocurrir en condiciones específicas.

Sustitución: Esto implica el reemplazo de grupos funcionales dentro de la molécula, a menudo bajo la influencia de reactivos específicos.

Los reactivos comunes utilizados en estas reacciones incluyen las enzimas citocromo P450, NADPH y oxígeno . Los principales productos formados a partir de estas reacciones son los metabolitos hidroxilados y desalquilados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Lurasidone is metabolized mainly by the cytochrome P450 enzyme system, particularly CYP3A4, resulting in several metabolites. Among these, ID-14326 is noted for its pharmacological activity. Studies indicate that both ID-14283 and ID-14326 exhibit significant activity at dopamine D2 and serotonin 5-HT2A receptors, contributing to their antipsychotic effects .

Table 1: Metabolite Profile of Lurasidone

| Metabolite | Activity | Percentage of Parent Exposure |

|---|---|---|

| ID-14283 | Active | ~24% |

| ID-14326 | Active | ~3% |

| ID-20219 | Inactive | ~49% |

| ID-20220 | Inactive | ~31% |

Treatment of Schizophrenia

Lurasidone and its metabolites have been studied extensively in clinical trials for schizophrenia. The efficacy of Lurasidone has been demonstrated through various placebo-controlled studies showing significant improvements in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) . Although specific data on ID-14326 in clinical settings is limited, its role as an active metabolite suggests it may contribute to the overall therapeutic effect.

Management of Bipolar Depression

ID-14326 also plays a role in treating depressive episodes associated with bipolar disorder. Clinical trials have shown that Lurasidone significantly reduces depressive symptoms compared to placebo, with improvements noted in the Montgomery–Åsberg Depression Rating Scale (MADRS) scores . The presence of active metabolites like ID-14326 may enhance the antidepressant properties of Lurasidone.

Safety and Tolerability

Lurasidone is generally well-tolerated, with a side effect profile that includes akathisia and nausea as common adverse events . The metabolites, including ID-14326, have been shown to have a lower incidence of extrapyramidal symptoms compared to other antipsychotics, potentially due to their receptor binding profiles .

Table 2: Common Adverse Effects Associated with Lurasidone

| Adverse Effect | Incidence (%) |

|---|---|

| Akathisia | 10 |

| Nausea | 8 |

| Weight Gain | Minimal |

| Sedation | Low |

Future Research Directions

Future studies are needed to further elucidate the specific roles of Lurasidone metabolite 14326 in clinical outcomes. Research could focus on:

- Pharmacokinetic Studies : Understanding how variations in metabolism affect the therapeutic efficacy of Lurasidone.

- Comparative Efficacy Trials : Evaluating the effectiveness of Lurasidone against other atypical antipsychotics while considering the contributions of its metabolites.

- Long-term Safety Assessments : Investigating the long-term effects of using Lurasidone and its metabolites in diverse patient populations.

Mecanismo De Acción

El metabolito 14326 de Lurasidona ejerce sus efectos al interactuar con varios objetivos moleculares:

Receptores de dopamina D2: Actúa como un antagonista, reduciendo los efectos de la dopamina y aliviando los síntomas de la esquizofrenia.

Receptores de serotonina 5-HT2A: También actúa como un antagonista en estos receptores, contribuyendo a sus efectos antipsicóticos.

Receptores de serotonina 5-HT7: El metabolito tiene actividad antagonista en estos receptores, lo que puede jugar un papel en sus efectos terapéuticos.

Comparación Con Compuestos Similares

El metabolito 14326 de Lurasidona es único en comparación con otros compuestos similares debido a su perfil de unión al receptor específico y su actividad farmacológica. Los compuestos similares incluyen:

Metabolito 14283 de Lurasidona: Otro metabolito activo de Lurasidona con afinidades de unión al receptor similares.

Metabolito 11614 de Lurasidona: Un metabolito menor con menos actividad farmacológica.

El metabolito 14326 de Lurasidona destaca por su contribución significativa a los efectos terapéuticos de la Lurasidona y su perfil de unión al receptor único .

Actividad Biológica

Lurasidone metabolite 14326, also known as ID-14326, is a significant metabolite of the atypical antipsychotic drug lurasidone. This compound has garnered attention due to its pharmacological properties and its role in the therapeutic effects and side effects associated with lurasidone. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and relevant case studies.

Overview of Lurasidone and Its Metabolites

Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, producing several metabolites, including ID-14283 and ID-14326. While ID-14283 is recognized as the primary active metabolite with significant pharmacological activity (accounting for approximately 26% of the parent drug exposure), ID-14326 represents a smaller proportion (about 3%) but still contributes to the overall therapeutic profile of lurasidone .

Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 186204-33-1 |

| Molecular Formula | C28H36N4O3S |

| Molecular Weight | 508.68 g/mol |

| Bioavailability | Low (<12%) |

| Half-life | 7.48 to 10 hours |

| Clearance | 3902 mL/min |

Pharmacological Activity

This compound has been shown to exhibit some pharmacological activity, although it is less potent than its counterpart ID-14283. The biological activity of ID-14326 can be attributed to its interaction with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.

Receptor Binding Affinity

In vitro studies indicate that Lurasidone and its metabolites inhibit various receptor activities:

- Dopamine D2 Receptors : Both lurasidone and its metabolites show affinity for D2 receptors, which is crucial for their antipsychotic effects.

- Serotonin Receptors : The metabolites also interact with serotonin receptors, contributing to mood stabilization effects.

Clinical Studies and Findings

Clinical trials assessing the pharmacokinetics and safety of lurasidone have provided insights into the role of ID-14326. For example, a study involving healthy subjects demonstrated that after administration of lurasidone, both ID-14283 and ID-14326 were detectable in plasma, with ID-14326 reaching peak concentrations that correlate with therapeutic outcomes .

Case Study: Efficacy in Schizophrenia Treatment

A recent clinical trial evaluated the efficacy of lurasidone in treating schizophrenia. Patients receiving lurasidone showed significant improvements in symptoms, which were partially attributed to the action of its metabolites, including ID-14326. The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants .

Safety Profile and Side Effects

The safety profile of lurasidone is generally favorable; however, the presence of its metabolites can influence adverse effects. Common side effects associated with lurasidone treatment include:

- Weight gain

- Sedation

- Extrapyramidal symptoms (EPS)

ID-14326's lower potency may contribute to a reduced risk of certain side effects compared to other antipsychotics .

Propiedades

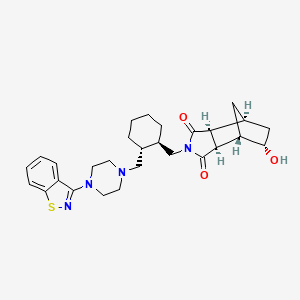

IUPAC Name |

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-KBICSIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099449 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186204-33-1 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.